tert-Butyl 5-vinylindoline-1-carboxylate
Overview
Description
tert-Butyl 5-vinylindoline-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base, and the vinyl group can be added through a Heck reaction involving a palladium catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including tert-Butyl 5-vinylindoline-1-carboxylate, often employs continuous flow reactors to optimize reaction conditions and improve yield. These methods can include catalytic hydrogenation, oxidation, and other processes to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-vinylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 5-vinylindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-vinylindoline-1-carboxylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
tert-Butyl 5-vinylindoline-1-carboxylate is unique due to the presence of the tert-butyl and vinyl groups, which provide distinct steric and electronic properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 5-ethenyl-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-7,10H,1,8-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGGPKUDAMOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.